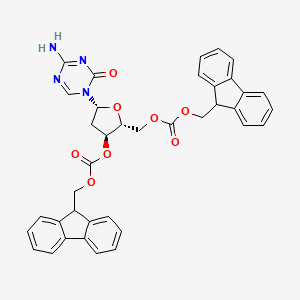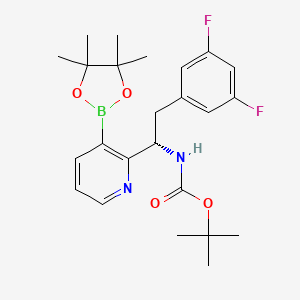
(S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, difluorophenyl group, and a dioxaborolane moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a substitution reaction, often using a halogenated precursor and a suitable nucleophile.
Formation of the Dioxaborolane Moiety: The dioxaborolane group is formed through a boronation reaction, typically using a boronic acid or boronate ester.
Coupling Reactions: The various fragments are coupled together using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Final Protection and Deprotection Steps: The tert-butyl carbamate group is introduced as a protecting group for the amine functionality, followed by deprotection to yield the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or boronate esters.
Reduction: Reduction reactions can target the difluorophenyl group, potentially converting it to a phenyl group or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium catalysts (Pd/C, Pd(OAc)2) for cross-coupling reactions
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), ethanol
Major Products
Boronic Acids: Formed through oxidation of the dioxaborolane moiety
Reduced Phenyl Derivatives: Resulting from reduction of the difluorophenyl group
Substituted Pyridine Derivatives: Formed through nucleophilic substitution reactions
Aplicaciones Científicas De Investigación
(S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where boron-containing compounds have shown efficacy.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets. The boron center in the dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in chemical biology for probing enzyme activity and protein interactions. Additionally, the difluorophenyl group can engage in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-pyridin-2-yl)ethyl)carbamate: Lacks the dioxaborolane moiety, resulting in different reactivity and applications.
(S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate: Contains a phenyl ring instead of a pyridine ring, altering its chemical properties and biological activity.
(S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethyl)carbamate: The position of the dioxaborolane moiety on the pyridine ring is different, leading to variations in reactivity and applications.
Uniqueness
(S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. The presence of the dioxaborolane moiety allows for reversible covalent interactions, while the difluorophenyl group enhances its stability and biological activity. This combination makes it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
2304631-45-4 |
|---|---|
Fórmula molecular |
C24H31BF2N2O4 |
Peso molecular |
460.3 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S)-2-(3,5-difluorophenyl)-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C24H31BF2N2O4/c1-22(2,3)31-21(30)29-19(13-15-11-16(26)14-17(27)12-15)20-18(9-8-10-28-20)25-32-23(4,5)24(6,7)33-25/h8-12,14,19H,13H2,1-7H3,(H,29,30)/t19-/m0/s1 |
Clave InChI |
BVBFJSBUNMGLLZ-IBGZPJMESA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)[C@H](CC3=CC(=CC(=C3)F)F)NC(=O)OC(C)(C)C |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(CC3=CC(=CC(=C3)F)F)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


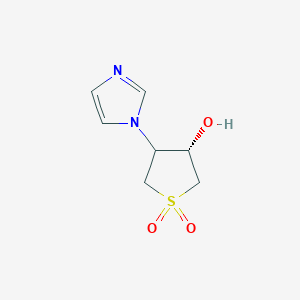
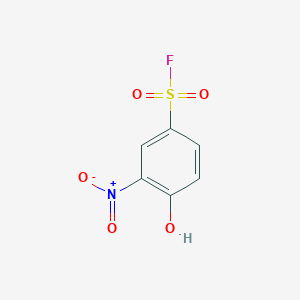
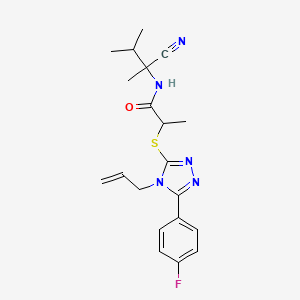
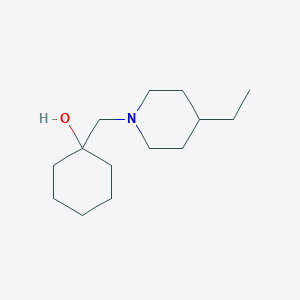
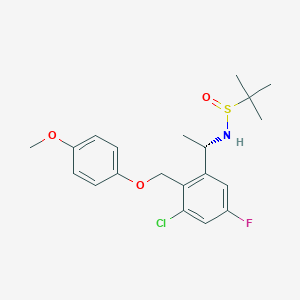
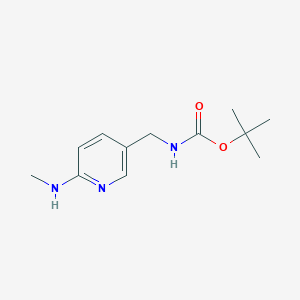
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13351775.png)

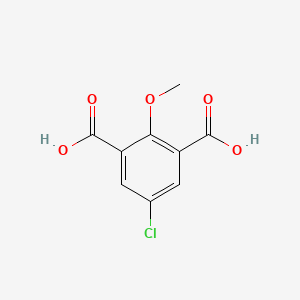
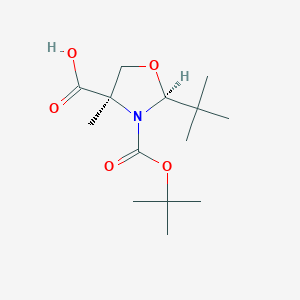
![3-[(Ethylsulfanyl)methyl]-6-(naphthalen-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351804.png)
![(Z)-1-(4-hexoxyphenyl)-N-[(Z)-(4-hexoxyphenyl)methylideneamino]methanimine](/img/structure/B13351806.png)
